5-Bromo-4,6-dihidroxipirimidina

Descripción general

Descripción

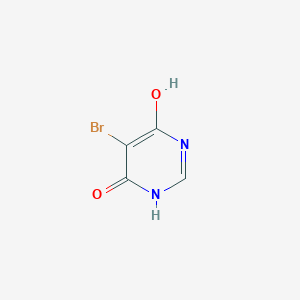

5-Bromo-4,6-dihydroxypyrimidine is a brominated pyrimidine derivative that serves as an intermediate in the synthesis of various substituted pyrimidine compounds. It is a compound of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to a variety of substituted pyrimidines . Another approach involves the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Additionally, 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines are synthesized through bromination of 2,2'-bipyrimidine .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows typical intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 4- and 5-bithiophenyl-substituted pyrimidines has been elucidated through X-ray analysis .

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions. They can undergo palladium-catalyzed C-C coupling as well as nucleophilic aromatic substitution of hydrogen (SNH) reactions . Additionally, they can be alkylated with phosphonomethoxyethyl tosylate to afford regioisomers, which are then converted to free phosphonic acids . Bromoacyl derivatives of pyrimidines have also been synthesized and evaluated as reversible inhibitors of dihydrofolic reductase .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. Quantum chemical calculations, including density functional theory (DFT), provide insights into the vibrational spectra, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . The first-order hyperpolarizability and natural atomic charges have also been calculated to understand the nonlinear optical properties and electron density distribution .

Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

5-Bromo-4,6-dihidroxipirimidina es un tipo de diazina, que es un bloque de construcción central para una amplia gama de aplicaciones farmacológicas . Las diazinas se ha informado que exhiben una variedad de actividades incluyendo antimetabolito, anticancerígeno, antibacteriano, antialérgico, tirosina cinasa, antimicrobiano, antagonista de los canales de calcio, antiinflamatorio, analgésico, antihipertensivo, antileishmanial, antituberculostático, anticonvulsivo, diurético y ahorrador de potasio, a actividades antiagresivas .

Aplicaciones Anticancerígenas

Los derivados de pirimidina, tales como this compound, se aplican ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se ha informado que tienen propiedades anticancerígenas .

Aplicaciones Antimicrobianas

Se ha informado que this compound tiene propiedades antimicrobianas .

Aplicaciones Antifúngicas

Se ha informado que los derivados de pirimidina tienen propiedades antifúngicas .

Aplicaciones Antiparasitarias

Se ha informado que this compound tiene propiedades antiparasitarias .

Aplicaciones Diuréticas

Se ha informado que los derivados de pirimidina tienen propiedades diuréticas .

Aplicaciones Antitumorales

Se ha informado que this compound tiene propiedades antitumorales .

Aplicaciones Antifilariales

Se ha informado que los derivados de pirimidina tienen propiedades antifilariales

Safety and Hazards

The safety information for 5-Bromo-4,6-dihydroxypyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

While specific future directions for 5-Bromo-4,6-dihydroxypyrimidine are not mentioned in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential areas of exploration . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives, which include 5-bromo-4,6-dihydroxypyrimidine, are known to interact with a wide range of biological targets .

Mode of Action

Pyrimidine derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

It is reported to have high gi absorption and a log po/w (ilogp) of 101, indicating its lipophilicity .

Result of Action

Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Propiedades

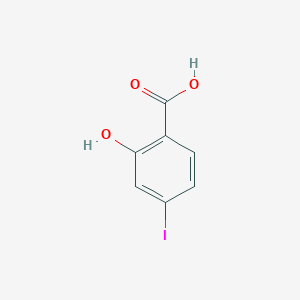

IUPAC Name |

5-bromo-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXHFPZMRQXGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408294 | |

| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15726-38-2 | |

| Record name | 5-Bromo-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)